3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide
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Overview
Description
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phthalazinone core, and a methoxyethyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the phthalazinone core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxyethyl Side Chain: The final step involves the reaction of the intermediate product with 2-methoxyethylamine under basic conditions to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone core, potentially converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding affinities.
Medicine
In medicinal chemistry, the compound is evaluated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(1-naphthyl)propanamide
- 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(4-trifluoromethoxyphenyl)propanamide
Uniqueness
Compared to similar compounds, 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide is unique due to its methoxyethyl side chain. This structural feature can influence its solubility, reactivity, and biological activity, potentially offering advantages in specific applications.
Properties
Molecular Formula |
C20H20ClN3O3 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-(2-methoxyethyl)propanamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-27-13-11-22-18(25)10-12-24-20(26)17-5-3-2-4-16(17)19(23-24)14-6-8-15(21)9-7-14/h2-9H,10-13H2,1H3,(H,22,25) |
InChI Key |
WWAJWCSUTSKONP-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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